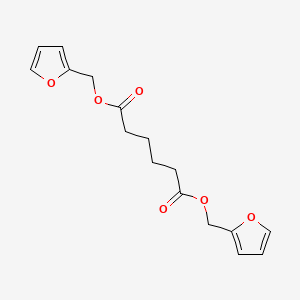
Bis(furan-2-ylmethyl) adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, bis(2-furanylmethyl) ester typically involves the esterification of hexanedioic acid with 2-furanylmethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the water produced during the reaction is removed to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of hexanedioic acid, bis(2-furanylmethyl) ester can be achieved through continuous esterification processes. These processes involve the use of large reactors where hexanedioic acid and 2-furanylmethanol are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at an elevated temperature, and the ester product is continuously removed and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(furan-2-ylmethyl) adipate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanedioic acid and 2-furanylmethanol.
Oxidation: The furan rings can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The ester can be reduced to form the corresponding alcohols, hexanediol and 2-furanylmethanol, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2-furanylmethanol.
Oxidation: Various oxidation products of the furan rings.
Reduction: Hexanediol and 2-furanylmethanol.
Scientific Research Applications
Bis(furan-2-ylmethyl) adipate has several applications in scientific research, including:
Polymer Chemistry: It can be used as a monomer in the synthesis of polyesters and other polymeric materials. The presence of furan rings can impart unique properties to the resulting polymers, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceutical compounds. The furan rings can serve as pharmacophores, contributing to the biological activity of the synthesized drugs.
Material Science: this compound can be used in the development of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of hexanedioic acid, bis(2-furanylmethyl) ester depends on its specific application. In polymer chemistry, the ester bonds and furan rings participate in polymerization reactions, leading to the formation of polymer chains. In medicinal chemistry, the furan rings can interact with biological targets, such as enzymes or receptors, through various non-covalent interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Bis(furan-2-ylmethyl) adipate can be compared with other similar compounds, such as:
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound is commonly used as a plasticizer in the production of flexible plastics. Unlike hexanedioic acid, bis(2-furanylmethyl) ester, it does not contain furan rings, which limits its applications in certain fields.
Hexanedioic acid, bis(2-methoxyethyl) ester: This compound is used as a solvent and plasticizer. It has similar ester linkages but lacks the furan rings, resulting in different chemical properties and applications.
The presence of furan rings in hexanedioic acid, bis(2-furanylmethyl) ester makes it unique and suitable for applications that require specific chemical reactivity and stability.
Properties
IUPAC Name |
bis(furan-2-ylmethyl) hexanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-15(21-11-13-5-3-9-19-13)7-1-2-8-16(18)22-12-14-6-4-10-20-14/h3-6,9-10H,1-2,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSHDMNFHLQTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)CCCCC(=O)OCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483292 |
Source


|
| Record name | Hexanedioic acid, bis(2-furanylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61190-77-0 |
Source


|
| Record name | Hexanedioic acid, bis(2-furanylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
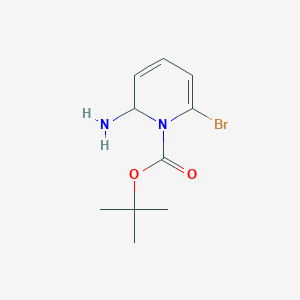
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine](/img/structure/B8138167.png)
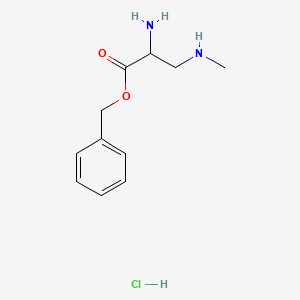
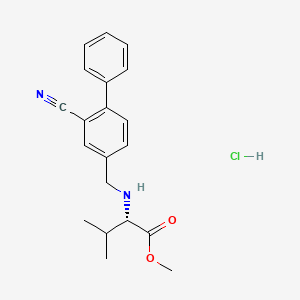
![5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-amine](/img/structure/B8138186.png)
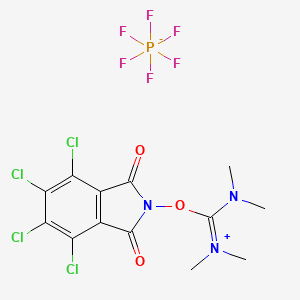
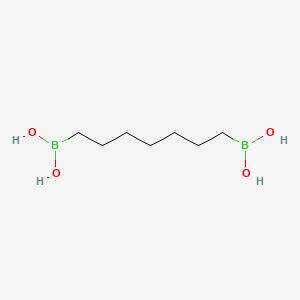
![1-[1-Butoxy-2-(2,2-dibutoxyethoxy)ethoxy]butane](/img/structure/B8138205.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8138220.png)
![10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8138232.png)
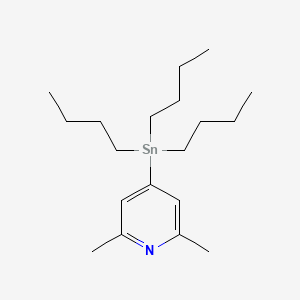
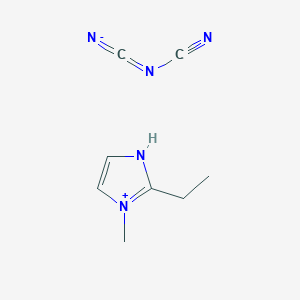
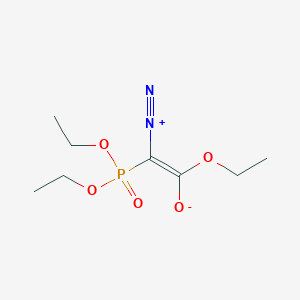
![(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B8138262.png)
